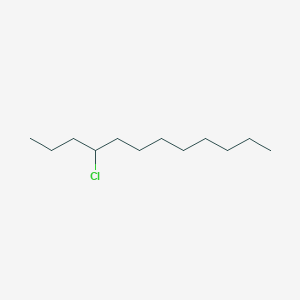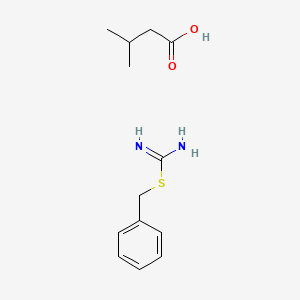
benzyl carbamimidothioate;3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl carbamimidothioate;3-methylbutanoic acid is a compound that combines the properties of benzyl carbamimidothioate and 3-methylbutanoic acidThis compound is classified as a short-chain fatty acid and is found naturally in various foods such as cheese, soy milk, and apple juice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzyl carbamimidothioate;3-methylbutanoic acid involves the synthesis of both benzyl carbamimidothioate and 3-methylbutanoic acid.
-
Benzyl Carbamimidothioate Synthesis
- Benzyl carbamimidothioate can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines under mild conditions.
-
3-Methylbutanoic Acid Synthesis
Industrial Production Methods
In industry, the production of 3-methylbutanoic acid involves the hydroformylation of isobutylene with syngas, followed by oxidation to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl carbamimidothioate;3-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids and thioamides:
-
Oxidation
- The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
-
Reduction
- Reduction reactions can convert the thioamide group to an amine.
-
Substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Esters, amides, and anhydrides.
Scientific Research Applications
Benzyl carbamimidothioate;3-methylbutanoic acid has diverse applications in scientific research:
-
Chemistry
- Used as an intermediate in organic synthesis for the preparation of various derivatives.
-
Biology
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
-
Medicine
- Investigated for its potential therapeutic applications due to its bioactive properties.
-
Industry
Mechanism of Action
The mechanism of action of benzyl carbamimidothioate;3-methylbutanoic acid involves interactions with various molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes and receptors involved in metabolic pathways.
-
Pathways Involved
Comparison with Similar Compounds
Similar Compounds
Butyric Acid: A short-chain fatty acid with similar properties but a different structure.
Valeric Acid: Another short-chain fatty acid with a similar odor profile.
Isovaleric Acid: An isomer of 3-methylbutanoic acid with similar chemical properties.
Uniqueness
Benzyl carbamimidothioate;3-methylbutanoic acid is unique due to its combination of thioamide and carboxylic acid functionalities, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
2412-36-4 |
|---|---|
Molecular Formula |
C13H20N2O2S |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
benzyl carbamimidothioate;3-methylbutanoic acid |
InChI |
InChI=1S/C8H10N2S.C5H10O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-4(2)3-5(6)7/h1-5H,6H2,(H3,9,10);4H,3H2,1-2H3,(H,6,7) |
InChI Key |
CURVCRRCWIHWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


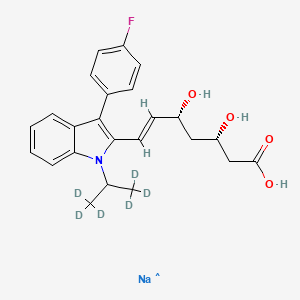
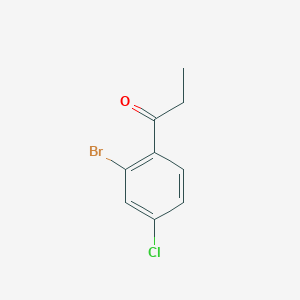
![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

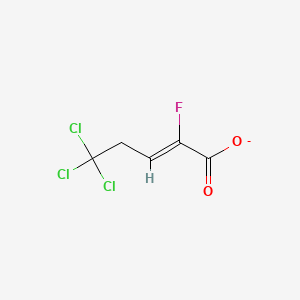
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
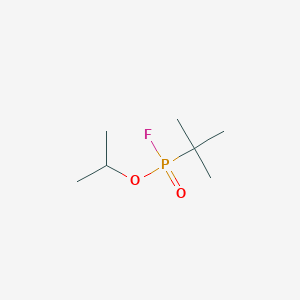
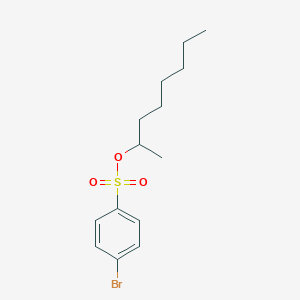
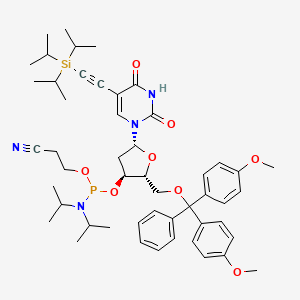
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
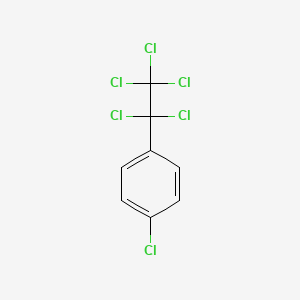
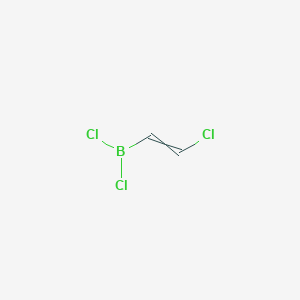
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
